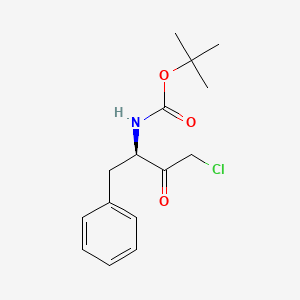

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Übersicht

Beschreibung

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology This compound is known for its unique structural features, which include a tert-butyl group, a chloro substituent, and a phenyl ring

Wirkmechanismus

Target of Action

It’s known that n-boc protected compounds are commonly used in pharmaceutical research and development . The Boc group (tert-butoxycarbonyl) is a protective group for amines, which prevents them from reacting under certain conditions .

Mode of Action

The compound, also known as “TERT-BUTYL N-[(2R)-4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL]CARBAMATE”, undergoes N-Boc deprotection, a common reaction in pharmaceutical research and development . This process involves the removal of the Boc group, revealing the amine for further reactions . The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Biochemical Pathways

The deprotection of the boc group is a crucial step in many biochemical synthesis pathways, enabling the creation of a variety of aromatic and aliphatic amines .

Pharmacokinetics

The boc group is known to improve the solubility and stability of drug molecules, which can enhance their bioavailability .

Result of Action

The result of the compound’s action is the production of a variety of aromatic and aliphatic amines through the deprotection of the Boc group . These amines can then be used in further reactions to create a wide range of pharmaceutical compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature for the deprotection process . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which can enhance efficiency and productivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate typically involves the reaction of ®-tert-butyl carbamate with 4-chloro-3-oxo-1-phenylbutan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted carbamates with different functional groups.

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-Benzyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate

- (S)-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate

Uniqueness

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of the tert-butyl group. These features contribute to its distinct reactivity and potential applications compared to its similar compounds. The ®-configuration may result in different biological activities and interactions compared to the (S)-enantiomers.

Biologische Aktivität

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone, commonly referred to as Boc-D-Phe chloromethyl ketone, is a compound of significant interest in medicinal chemistry and organic synthesis. This article provides a detailed examination of its biological activity, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula : C15H20ClNO3

- Molar Mass : 297.78 g/mol

- CAS Number : 150935-37-8

- Appearance : White solid

The compound features a chloromethyl ketone structure, which is known to participate in various chemical reactions, including nucleophilic attack by amines. This property is crucial for its application in synthesizing peptide derivatives and other biologically active compounds. The presence of the N-Boc (tert-butoxycarbonyl) group enhances the stability of the amine during synthesis and can be removed under mild acidic conditions to yield free amines suitable for further biological testing.

Antitumor Activity

Research has shown that this compound exhibits promising antitumor activity. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against serine proteases, which play critical roles in various physiological processes including blood coagulation and immune response. Inhibition studies revealed that this compound binds effectively to the active site of these enzymes, preventing substrate access and thus inhibiting their activity.

Case Studies

-

Study on Antitumor Effects :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Methodology : Cells were treated with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent antitumor properties.

-

Enzyme Inhibition Analysis :

- Objective : To assess the inhibitory effect on serine proteases.

- Methodology : Enzyme assays were performed using purified serine proteases with different concentrations of the compound.

- Results : The compound displayed competitive inhibition with Ki values in the low micromolar range, suggesting strong binding affinity.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H20ClNO3 |

| Molar Mass | 297.78 g/mol |

| CAS Number | 150935-37-8 |

| Antitumor IC50 | ~10 µM |

| Enzyme Inhibition Ki | Low micromolar range |

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKDNFBATYIEIE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703865 | |

| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150935-37-8 | |

| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.